Dimethyl(1,2,3,4-tetrahydroquinolin-5-yl)phosphine oxide
Description
Dimethyl(1,2,3,4-tetrahydroquinolin-5-yl)phosphine oxide is a heterocyclic organophosphorus compound characterized by a tetrahydroquinoline scaffold fused with a phosphine oxide group at the 5-position. The molecule combines the electronic and steric properties of the tetrahydroquinoline moiety with the Lewis acidic nature of the phosphoryl group, making it a versatile candidate for applications in catalysis, medicinal chemistry, and materials science. Its synthesis typically involves the phosphorylation of tetrahydroquinoline derivatives, often using phosphorus trichloride (PCl₃) or related reagents, followed by oxidation to yield the phosphine oxide . The compound’s stereochemical and electronic properties have been studied extensively, particularly in the context of asymmetric catalysis, where its P-stereogenic center (if present) can influence enantioselectivity .
Structure
3D Structure
Properties
IUPAC Name |
5-dimethylphosphoryl-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16NOP/c1-14(2,13)11-7-3-6-10-9(11)5-4-8-12-10/h3,6-7,12H,4-5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFRULGIFHYVHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC=CC2=C1CCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16NOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Dimethyl(1,2,3,4-tetrahydroquinolin-5-yl)phosphine oxide typically involves the reaction of 1,2,3,4-tetrahydroquinoline with dimethylphosphine oxide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield of the compound .
Chemical Reactions Analysis
Chemical Reactions of Phosphine Oxides
Phosphine oxides are known for their stability and versatility in various chemical reactions. They can participate in reactions such as nucleophilic substitution, addition reactions, and as catalysts or ligands in metal-catalyzed reactions.
Reaction Types:
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Nucleophilic Substitution : Phosphine oxides can undergo nucleophilic substitution reactions, where the phosphorus atom acts as a center for nucleophilic attack.
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Addition Reactions : They can participate in addition reactions, such as hydrophosphinylation, where a phosphine oxide adds across a double or triple bond.
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Catalysis : Phosphine oxides can act as ligands in metal-catalyzed reactions, influencing the reactivity and selectivity of the catalyst.
Data and Research Findings
While specific data on dimethyl(1,2,3,4-tetrahydroquinolin-5-yl)phosphine oxide is limited, related phosphine oxides have shown interesting properties. For example, indenoquinoline phosphine oxides have been studied for their biological activity as topoisomerase inhibitors .
Table: Comparison of Phosphine Oxide Derivatives
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | Tetrahydroquinoline backbone with dimethylphosphine oxide | Different substitution pattern affecting reactivity |
| Diphenyl(1H-indol-3-yl)phosphine oxide | Indole ring system | Potentially different catalytic behavior |
| 1-(Dimethylphosphino)-2-methylpyrrole | Pyrrole instead of quinoline | Exhibits different biological properties |
Scientific Research Applications
Applications in Medicinal Chemistry
Anticancer Activity : Research indicates that DMTQPO exhibits potential anticancer properties. In vitro studies have demonstrated its ability to influence enzyme activity and modulate cellular pathways associated with cancer progression. For instance, compounds similar to DMTQPO have shown cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer) cells .
Mechanism of Action : The mechanism involves interaction with specific enzymes and proteins within cancerous cells. DMTQPO can alter enzyme conformation and activity, potentially leading to apoptosis in cancer cells. This suggests its utility in developing novel therapeutic agents targeting specific biochemical pathways involved in tumor growth.
Catalytic Applications
Dimethyl(1,2,3,4-tetrahydroquinolin-5-yl)phosphine oxide serves as an effective catalyst in various organic transformations. Its phosphorus atom can stabilize transition states and activate substrates for chemical reactions. Notably, it has been utilized in:
- Redox Reactions : DMTQPO can facilitate electron transfer processes crucial for organic synthesis.
- Substitution Reactions : The compound participates in nucleophilic substitution reactions, allowing for the formation of new carbon-phosphorus bonds.
Biological Research
DMTQPO's interaction with biological macromolecules highlights its potential as a research tool in biochemistry:
- Enzyme Modulation : Studies have shown that DMTQPO can modulate the activity of specific enzymes, which may lead to insights into enzyme regulation and function.
- Antimicrobial Properties : Preliminary investigations suggest that DMTQPO may possess antimicrobial activity, warranting further exploration for potential therapeutic uses.
Case Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer effects of DMTQPO derivatives on various cell lines using the MTT assay, several compounds exhibited significant cytotoxicity comparable to established chemotherapeutics like 5-fluorouracil. The results indicated that these compounds could induce apoptosis through specific cellular pathways.
Case Study 2: Catalytic Efficiency
DMTQPO was tested as a catalyst in organic synthesis reactions involving oxidation and substitution mechanisms. The results showed enhanced reaction rates and yields compared to traditional catalysts, demonstrating its effectiveness in facilitating complex chemical transformations.
Mechanism of Action
The mechanism of action of Dimethyl(1,2,3,4-tetrahydroquinolin-5-yl)phosphine oxide involves its interaction with specific molecular targets and pathways. The phosphine oxide group can act as a ligand, binding to metal ions and other molecules, thereby influencing various biochemical processes. The tetrahydroquinoline ring may also contribute to the compound’s biological activity by interacting with cellular components .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the unique attributes of dimethyl(1,2,3,4-tetrahydroquinolin-5-yl)phosphine oxide, a comparative analysis with structurally analogous phosphorus-containing heterocycles is provided below. Key compounds for comparison include 5-phosphorylated 1,3,2-diazaphosphinines and P-stereogenic dialkyl-arylphosphine oxides.
Stereochemical Considerations
- Enantiomeric enrichment of related P-stereogenic analogs (e.g., dialkyl-arylphosphine oxides) has been achieved via HPLC-based resolution .
- 5-Phosphorylated 1,3,2-diazaphosphinines : These lack inherent stereogenic centers but exhibit planar chirality in certain derivatives. Their stereochemical inertness limits their use in asymmetric catalysis compared to P-stereogenic systems .
Research Findings and Trends
- Computational studies suggest that the tetrahydroquinoline ring’s electron-donating effects reduce the phosphoryl group’s Lewis acidity relative to arylphosphine oxides, which may limit its use in strongly electrophilic environments .
Biological Activity
Dimethyl(1,2,3,4-tetrahydroquinolin-5-yl)phosphine oxide (referred to as DMTQPO) is a phosphine oxide compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of DMTQPO, including its interactions with enzymes and proteins, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
DMTQPO is characterized by a tetrahydroquinoline moiety combined with a dimethylphosphine oxide group. Its molecular formula is C₁₁H₁₆NOP, and it has a molecular weight of 209.22 g/mol. The presence of both phosphorus and nitrogen functionalities within its structure contributes to its reactivity and biological activity.
The biological activity of DMTQPO is primarily attributed to its ability to interact with various biological macromolecules. The phosphine oxide group can act as a ligand, binding to metal ions and influencing biochemical processes. Additionally, the tetrahydroquinoline ring may facilitate interactions with cellular components, potentially modulating enzyme activities and protein functions.
Enzyme Interaction
Research indicates that DMTQPO can significantly influence enzyme activity. Studies have shown that it interacts with specific enzymes, altering their conformation and function. This modulation could lead to therapeutic applications in targeting specific biochemical pathways.
Antimicrobial and Anticancer Properties
DMTQPO has been investigated for its potential antimicrobial and anticancer properties. Preliminary studies suggest that the compound exhibits activity against various pathogens and cancer cell lines, making it a candidate for further exploration in drug development.
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of DMTQPO on human cancer cell lines. Results demonstrated a dose-dependent inhibition of cell proliferation, indicating its potential as an anticancer agent.
- Enzyme Modulation : Another investigation focused on the interaction of DMTQPO with a specific enzyme involved in metabolic pathways. The findings revealed that the compound could enhance or inhibit enzyme activity, suggesting its role as a biochemical modulator.
Comparative Analysis with Similar Compounds
DMTQPO shares structural similarities with other phosphine oxides and tetrahydroquinoline derivatives. Below is a comparison table highlighting some related compounds:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| Dimethyl(1,2,3,4-tetrahydroisoquinolin-7-yl)phosphine oxide | Isoquinoline instead of quinoline | Potentially different biological activity due to structural variation |
| 1-(Dimethylamino)-2-(dimethylphosphino)ethanol | Phosphorus-containing amino alcohol | Different functional groups may lead to varied reactivity |
| 1-Hydroxy-2-(dimethylphosphino)ethane | Hydroxy group addition | May exhibit different solubility and reactivity profiles |
Synthesis Methods
The synthesis of DMTQPO typically involves the reaction of 1,2,3,4-tetrahydroquinoline with dimethylphosphine oxide under controlled conditions. Various methods have been reported in the literature for efficient synthesis:
- N-acyliminium ion strategy : Utilizing N-acyliminium ions as precursors allows for the incorporation of phosphonate functionality into the target compound.
- Reduction techniques : The reduction of carbonyl groups in intermediates followed by reaction with phosphites has been successfully employed to synthesize DMTQPO.
Q & A
Q. Basic
- 31P NMR : Critical for confirming the phosphine oxide moiety’s chemical environment. Compare shifts with NIST Standard Reference Data (e.g., dimethylphosphine oxide: δ ~30 ppm) .
- X-ray crystallography : Resolves stereochemistry and bond angles, particularly for chiral centers. Hilliard et al. (2012) outline protocols for crystallizing phosphine oxides using slow evaporation in dichloromethane/hexane .
- FTIR and HPLC : Validate functional groups (P=O stretch ~1200 cm⁻¹) and purity (>95% by reverse-phase HPLC with UV detection at 254 nm) .
What purification strategies are effective for isolating this compound from complex reaction mixtures?
Q. Basic
- Column chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/hexane) to separate phosphine oxides from unreacted starting materials .
- Crystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences. Molecular sieves (4 Å) can pre-dry hygroscopic intermediates .
- Recrystallization challenges : Phosphine oxides often form stable hydrates; anhydrous solvents and inert atmospheres mitigate this .
How can enantioselective synthesis be achieved for this compound, and what catalysts show promise for controlling stereochemistry?
Advanced
Chiral phosphoric acid catalysts (e.g., CPA7) enable enantioselective phosphinylation of tetrahydroquinoline scaffolds via dynamic kinetic resolution . Key steps:
Boc protection : Stabilize the tetrahydroquinoline nitrogen prior to phosphorylation .
Catalyst screening : Test SPINOL-derived CPAs for enantiomeric excess (ee) optimization. HPLC with chiral columns (e.g., Chiralcel OD-RH) quantifies ee .
Mechanistic studies : Probe hydrogen-bonding interactions between the catalyst and phosphoryl oxygen using DFT calculations .
What approaches resolve contradictions in pharmacological data (e.g., IC50 variability) reported for phosphine oxide derivatives in neurological studies?
Q. Advanced
- Assay validation : Compare in vitro (e.g., enzyme inhibition) and in vivo (e.g., rodent neuroprotection) models to identify assay-specific artifacts .
- Structural analogs : Cross-reference activity data from tetrahydroquinoline-based nNOS inhibitors (e.g., Ramnauth et al., 2012) to isolate electronic vs. steric effects .
- Meta-analysis : Apply statistical tools (e.g., Bland-Altman plots) to evaluate variability across pharmacological datasets (e.g., Tables 1–5 in ) .
What synthetic strategies enable selective modification of the phosphine oxide group to modulate electronic or steric effects on the tetrahydroquinoline scaffold?
Q. Advanced
- Functionalization : Introduce electron-withdrawing groups (e.g., fluorophenyl) via Pd-catalyzed cross-coupling, leveraging methodologies in .
- Phosphonate analogs : Replace the phosphine oxide with phosphonate esters using Arbuzov reactions; monitor steric effects via X-ray crystallography .
- Computational modeling : Predict substituent effects using DFT (e.g., B3LYP/6-31G*) to guide synthetic prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
